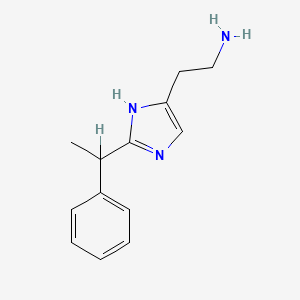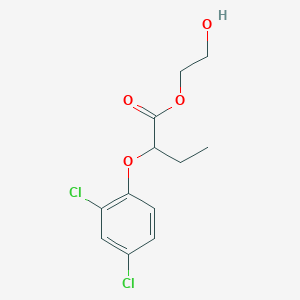
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound belonging to the class of phenoxy herbicides. It is structurally characterized by the presence of a 2,4-dichlorophenoxy group attached to a butanoate backbone, with a hydroxyethyl group at the terminal position. This compound is primarily used in agricultural settings as a selective herbicide to control broad-leaved weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 2,4-dichlorophenoxybutanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 2,4-dichlorophenoxybutanoic acid and ethylene glycol.
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxybutanoic acid and ethylene glycol.
Oxidation: Corresponding aldehyde or carboxylic acid derivatives.
Substitution: Various substituted phenoxybutanoate derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for potential anti-inflammatory and anti-cancer properties due to its structural similarity to other bioactive phenoxy compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mecanismo De Acción
The primary mechanism of action of 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth in susceptible plants. This results in the disruption of vascular tissue and ultimately the death of the plant. The compound is absorbed through the leaves and roots and translocated throughout the plant, exerting its herbicidal effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxybutanoic acid (2,4-DB): Another phenoxy herbicide with a butanoic acid backbone.
Methyl 2,4-dichlorophenoxybutanoate: A methyl ester derivative of 2,4-DB.
Uniqueness
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate is unique due to the presence of the hydroxyethyl group, which imparts different physicochemical properties compared to its analogs. This structural modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in agriculture and research.
Propiedades
Número CAS |
116161-57-0 |
|---|---|
Fórmula molecular |
C12H14Cl2O4 |
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14Cl2O4/c1-2-10(12(16)17-6-5-15)18-11-4-3-8(13)7-9(11)14/h3-4,7,10,15H,2,5-6H2,1H3 |
Clave InChI |
QLZWYYMCBXMZIN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCCO)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

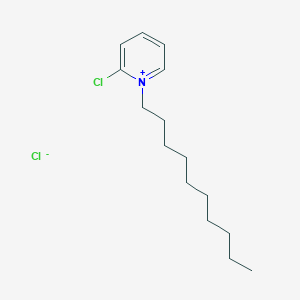
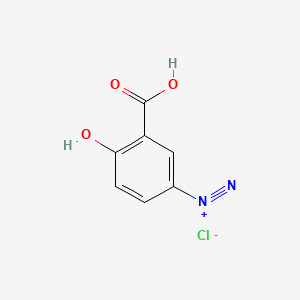
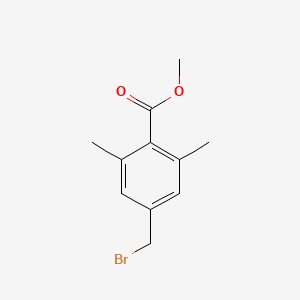

![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
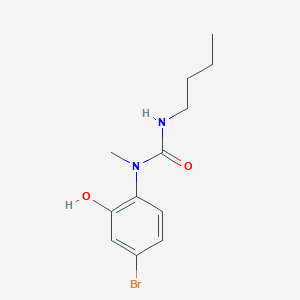

![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
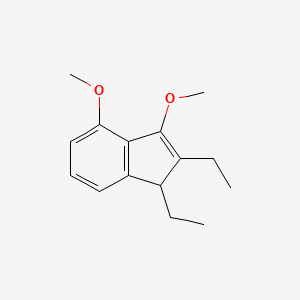
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
